![molecular formula C9H10ClF3N2 B1398192 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 741736-95-8](/img/structure/B1398192.png)
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Overview
Description
“3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride” is a chemical compound. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2. Then, chlorobenzene and trifluoroacetic anhydride are added, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4. Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular formula of this compound is C6H7F3N4·HCl, and its molecular weight is 228.60 g/mol . The InChI code is 1S/C6H7F3N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H and the canonical SMILES is C1CN2C(=NN=C2C(F)(F)F)CN1.Cl .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder to crystal . It is soluble in methanol and has a melting point of 264 °C (dec.) .Scientific Research Applications
Anti-Cancer Studies
The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties and the results are promising . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
Pharmaceutical Industry
Trifluoromethylpyridine derivatives, which include the compound , are used in the pharmaceutical industry . They are used as chemical feedstock for the production of various drugs .
Pest Control
Trifluoromethylpyridine derivatives are also used for pest control . They are used as active ingredients in pesticides .
Fungicidal Agents
In addition to pest control, these derivatives are also used as fungicidal agents . They are effective in controlling the growth of various fungi .
Herbicidal Agents
Trifluoromethylpyridine derivatives are used as herbicidal agents . They are used to control the growth of unwanted plants .
Synthesis of Other Chemical Compounds
The compound is used in the synthesis of other chemical compounds . For example, it is used in the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;/h3,5,13H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQMJDLXEVJTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733752 | |
Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
CAS RN |
741736-95-8 | |
Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741736-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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